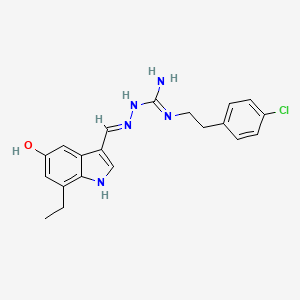
RXFP3/4 agonist 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
RXFP3/4 agonist 1 is a small molecule that acts as an agonist for the relaxin family peptide receptors 3 and 4 (RXFP3 and RXFP4). These receptors are part of the G protein-coupled receptor family and are primarily expressed in the brain and peripheral tissues. RXFP3 and its endogenous ligand relaxin-3 play crucial roles in regulating appetite, energy metabolism, endocrine homeostasis, and emotional processing . RXFP4, on the other hand, is activated by insulin-like peptide 5 (INSL5) and is involved in metabolic processes .
Analyse Chemischer Reaktionen
RXFP3/4 agonist 1 undergoes various chemical reactions, including inhibition of forskolin-stimulated cAMP accumulation in cells overexpressing RXFP3 and RXFP4 . The compound has an EC50 value of 82 nM for RXFP3 and 2 nM for RXFP4 . Common reagents used in these reactions include forskolin and other cAMP modulators. The major products formed from these reactions are the activated RXFP3 and RXFP4 receptors, which subsequently lead to downstream signaling events.
Wissenschaftliche Forschungsanwendungen
RXFP3/4 agonist 1 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a chemical probe to investigate the function of RXFP3 and RXFP4 . In biology, it helps in understanding the roles of these receptors in regulating appetite, energy metabolism, and emotional processing . In medicine, this compound is being explored as a potential therapeutic agent for central nervous system diseases, metabolic disorders, and obesity . In industry, it provides a novel scaffold for the development of new RXFP3/4 agonists .
Wirkmechanismus
RXFP3/4 agonist 1 exerts its effects by binding to the RXFP3 and RXFP4 receptors, which are G protein-coupled receptors. Upon binding, the compound activates these receptors, leading to the inhibition of cAMP accumulation and the activation of downstream signaling pathways . The molecular targets involved include the RXFP3 and RXFP4 receptors, and the pathways include the Gαi/o signaling pathway .
Vergleich Mit ähnlichen Verbindungen
RXFP3/4 agonist 1 is unique in its ability to act as a dual agonist for both RXFP3 and RXFP4 receptors. Similar compounds include other RXFP3 agonists such as the chimeric relaxin-3/INSL5 peptide and indole-containing amidinohydrazones . These compounds also exhibit high potency at RXFP4 but lack the dual agonist activity seen in this compound . The uniqueness of this compound lies in its ability to activate both receptors with high selectivity and potency.
Eigenschaften
Molekularformel |
C20H22ClN5O |
|---|---|
Molekulargewicht |
383.9 g/mol |
IUPAC-Name |
2-[2-(4-chlorophenyl)ethyl]-1-[(E)-(7-ethyl-5-hydroxy-1H-indol-3-yl)methylideneamino]guanidine |
InChI |
InChI=1S/C20H22ClN5O/c1-2-14-9-17(27)10-18-15(11-24-19(14)18)12-25-26-20(22)23-8-7-13-3-5-16(21)6-4-13/h3-6,9-12,24,27H,2,7-8H2,1H3,(H3,22,23,26)/b25-12+ |
InChI-Schlüssel |
NQWXHRRWWPCDAJ-BRJLIKDPSA-N |
Isomerische SMILES |
CCC1=C2C(=CC(=C1)O)C(=CN2)/C=N/NC(=NCCC3=CC=C(C=C3)Cl)N |
Kanonische SMILES |
CCC1=C2C(=CC(=C1)O)C(=CN2)C=NNC(=NCCC3=CC=C(C=C3)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-({[3,4-dihydroxy-6-(hydroxymethyl)-5-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-2-yl]oxy}methyl)-3,4,5-trihydroxyoxan-2-yl (4aS,6aS,6bR,12aR)-10-({4,5-dihydroxy-3-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-2-yl}oxy)-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,7,8,8a,10,11,12,12b,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12433106.png)
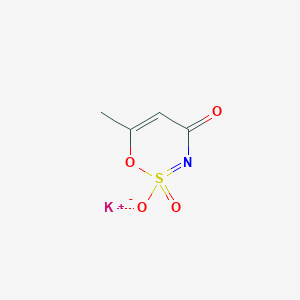
![[(1R,9S)-4-(hydroxymethyl)-9-methyl-5-oxo-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3,7-dien-13-yl]methyl acetate](/img/structure/B12433128.png)
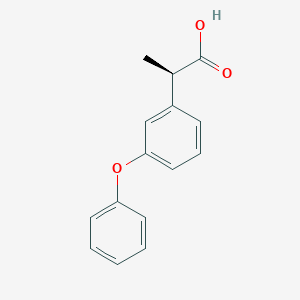
![[5-[5-(acetyloxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enyl] acetate](/img/structure/B12433133.png)
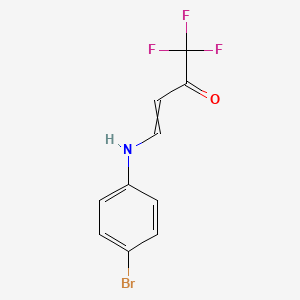
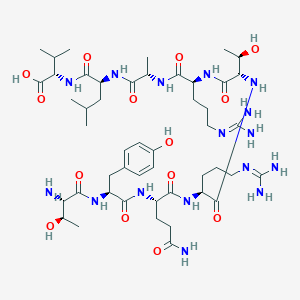

![N-[2-(ethylamino)propyl]benzamide](/img/structure/B12433151.png)
![(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[[(3S,9R,10R,11R,13R,14S,17R)-17-[(2R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12433159.png)
![(3aS,5aS,11aS,13aR)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B12433168.png)
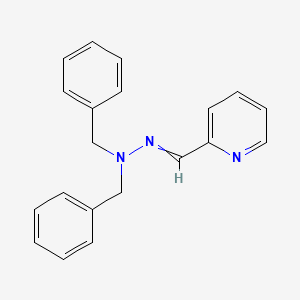
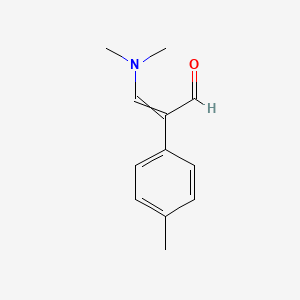
![[(5-Methylfuran-2-yl)methyl]hydrazine](/img/structure/B12433174.png)
